Cas no 136448-58-3 (Bis(deacyl)bryostatin 1; 20-O-(6-Hydroxy-2E,4E-octadienoyl), 7-Ac)

136448-58-3 structure
Nom du produit:Bis(deacyl)bryostatin 1; 20-O-(6-Hydroxy-2E,4E-octadienoyl), 7-Ac
Numéro CAS:136448-58-3
Le MF:C47H68O18
Mégawatts:921.032036781311
CID:901200
Bis(deacyl)bryostatin 1; 20-O-(6-Hydroxy-2E,4E-octadienoyl), 7-Ac Propriétés chimiques et physiques
Nom et identifiant
-
- 2,4-Octadienoic acid, 6-hydroxy-, (1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-25-(acetyloxy)-1,11,21-trihydroxy-17-(1R)-1-hydroxyethyl-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo21.3.1.13,7.111,15
- 2,4-Octadienoic acid, 6-hydroxy-, (1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-25-(acetyloxy)-1,11,21-trihydroxy-17-(1R)-
- 2,4-Octadienoic acid, 6-hydroxy-, (1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-25-(acetyloxy)-1,11,21-trihydroxy-17-(1R)-1-hydroxyethyl-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-
- Bryostatin 15
- CID 102241573
- 2,4-Octadienoic acid, 6-hydroxy-, (1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-25-(acetyloxy)-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl ester, (2E,4E)-
- Bis(deacyl)bryostatin 1; 20-O-(6-Hydroxy-2E,4E-octadienoyl), 7-Ac
-
- Piscine à noyau: 1S/C47H68O18/c1-10-31(50)13-11-12-14-39(52)63-43-30(21-41(54)59-9)20-34-24-37(27(2)48)62-42(55)23-32(51)22-35-25-38(60-28(3)49)45(6,7)46(56,64-35)26-36-18-29(19-40(53)58-8)17-33(61-36)15-16-44(4,5)47(43,57)65-34/h11-16,19,21,27,31-38,43,48,50-51,56-57H,10,17-18,20,22-26H2,1-9H3/b13-11+,14-12+,16-15-,29-19+,30-21+/t27-,31?,32-,33+,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1
- La clé Inchi: FHGLMEYTRPWSLO-MULBXUMXSA-N
- Sourire: O1[C@@H]2C[C@H](CC(=O)O[C@@H]([C@@H](C)O)C[C@@H]3CC(=CC(=O)OC)[C@@H]([C@@](C(C)(C)C=C[C@H]4C/C(=C\C(=O)OC)/C[C@@H](C[C@]1(C(C)(C)[C@H](C2)OC(C)=O)O)O4)(O)O3)OC(/C=C/C=C/C(CC)O)=O)O |c:26|
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 18
- Comptage des atomes lourds: 65
- Nombre de liaisons rotatives: 13
- Complexité: 1860
- Surface topologique des pôles: 260
Bis(deacyl)bryostatin 1; 20-O-(6-Hydroxy-2E,4E-octadienoyl), 7-Ac Littérature connexe
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
136448-58-3 (Bis(deacyl)bryostatin 1; 20-O-(6-Hydroxy-2E,4E-octadienoyl), 7-Ac) Produits connexes
- 1339351-05-1((1-Amino-4-tert-butylcyclohexyl)acetic acid)
- 1440535-28-3(2-(3,4-Dichlorophenyl)-2-(ethylamino)-acetonitrile hydrochloride)
- 946297-50-3(2,3-dimethoxy-N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethylbenzamide)
- 874509-87-2(2-[(E)-2-Phenylethenyl]-1,3-thiazolidine-4-carboxylic acid)
- 849688-31-9(2-Cyano-3-[2-(difluoromethoxy)phenyl]-N-(2,3-dihydro-7-nitro-1,4-benzodioxin-6-yl)-2-propenamide)
- 312756-19-7(N-[(2E)-4-(4-cyanophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide)
- 688774-09-6(4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid)
- 2098101-04-1(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile)
- 884494-81-9(3-Bromo-5-fluoro-2-methoxypyridine)
- 2367002-64-8(7-Chloro-1-iodophenazine)
Fournisseurs recommandés
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

BIOOKE MICROELECTRONICS CO.,LTD
Membre gold
Fournisseur de Chine
Réactif

Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
